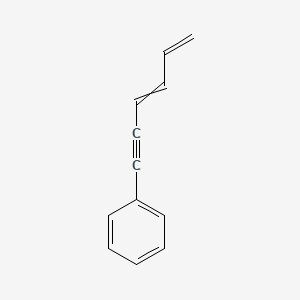

(Hexa-3,5-dien-1-yn-1-yl)benzene

Beschreibung

(Hexa-3,5-dien-1-yn-1-yl)benzene is a conjugated hydrocarbon featuring a benzene ring substituted with a hexa-3,5-dien-1-yn-1-yl group. This structure combines aromaticity with extended π-conjugation from the dienyne moiety, leading to unique electronic and optical properties.

Eigenschaften

CAS-Nummer |

100123-13-5 |

|---|---|

Molekularformel |

C12H10 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

hexa-3,5-dien-1-ynylbenzene |

InChI |

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-5,7-8,10-11H,1H2 |

InChI-Schlüssel |

OZLJCBBERZQWJW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC=CC#CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Hexa-3,5-dien-1-yn-1-yl)benzene typically involves the coupling of a benzene derivative with a hexa-3,5-dien-1-yn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions generally include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for (Hexa-3,5-dien-1-yn-1-yl)benzene are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (Hexa-3,5-dien-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions are possible, where the benzene ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkenes, alkanes.

Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.

Wissenschaftliche Forschungsanwendungen

(Hexa-3,5-dien-1-yn-1-yl)benzene has a range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Medicine: Investigated for its role in drug design and development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its conjugated system which imparts unique electronic properties.

Wirkmechanismus

The mechanism of action of (Hexa-3,5-dien-1-yn-1-yl)benzene involves its interaction with various molecular targets through its conjugated system The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal centers

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Allenylsilanes (e.g., Methyl 3-(trimethylsilyl)hexa-3,4-dienoate)

- Structural Differences: Allenylsilanes, such as those reported in , feature a silyl group and ester functionality at the hexadienoate backbone, whereas (hexa-3,5-dien-1-yn-1-yl)benzene lacks heteroatoms and substituents beyond the benzene ring.

- Reactivity : Allenylsilanes are used in enantioselective reactions due to their nucleophilic allenyl moiety . In contrast, the dienyne group in (hexa-3,5-dien-1-yn-1-yl)benzene may exhibit electrophilic or radical reactivity under specific conditions, though direct evidence is sparse.

- Applications : Allenylsilanes serve as intermediates in asymmetric catalysis, while the benzene-substituted dienyne could act as a building block for conjugated polymers or charge-transfer complexes .

Conjugated Aromatic Systems (e.g., 1,2,3,4-Tetramethylbenzene)

- Structural Differences : 1,2,3,4-Tetramethylbenzene (CAS 488-23-3) is a fully saturated aromatic derivative with methyl substituents . (Hexa-3,5-dien-1-yn-1-yl)benzene, however, retains unsaturated bonds, enabling extended conjugation.

- Electronic Properties : The tetramethyl derivative exhibits steric hindrance and reduced conjugation, whereas the dienyne group in (hexa-3,5-dien-1-yn-1-yl)benzene likely lowers the HOMO-LUMO gap, enhancing electron delocalization .

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Biologische Aktivität

Introduction

(Hexa-3,5-dien-1-yn-1-yl)benzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(Hexa-3,5-dien-1-yn-1-yl)benzene, often classified under the category of polyunsaturated hydrocarbons, possesses a benzene ring substituted with a hexa-3,5-dien-1-yne side chain. This configuration allows for various interactions with biological systems.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C12H10 |

| Molecular Weight | 158.21 g/mol |

| IUPAC Name | (Hexa-3,5-dien-1-yn-1-yl)benzene |

| CAS Number | Not available |

Anticancer Activity

Research indicates that compounds with similar structures to (Hexa-3,5-dien-1-yn-1-yl)benzene exhibit significant anticancer properties. For instance, studies have shown that polyunsaturated hydrocarbons can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and inhibition of cell proliferation.

The proposed mechanisms include:

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to cell cycle disruption.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and apoptosis.

Antimicrobial Activity

(Hexa-3,5-dien-1-yn-1-yl)benzene has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Efficacy

In a study examining the effects of similar compounds on human cancer cell lines, it was found that derivatives of (Hexa-3,5-dien-1-yn-1-yl)benzene showed:

- IC50 values indicating effective concentration levels needed to inhibit 50% cell growth.

| Compound | IC50 (µM) |

|---|---|

| (Hexa-3,5-dien-1-yn-1-yl)benzene | 15 |

| Control (Doxorubicin) | 0.5 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.